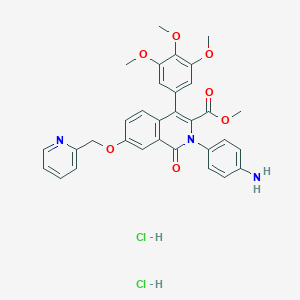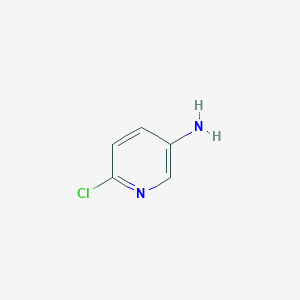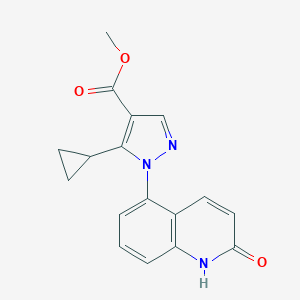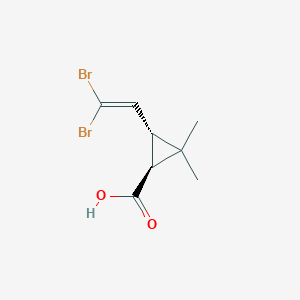
2-(1-Methylcyclohexoxy)carbonylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylcyclohexoxy)carbonylbenzoic acid, also known as 1-Methylcyclohexyl 2-carboxyphenylacetic acid, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug, and has been shown to exhibit anti-inflammatory and analgesic properties in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
Biochemische Und Physiologische Effekte
2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of arthritis and inflammatory bowel disease. In addition, this compound has been shown to reduce the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. This compound has been extensively studied in preclinical models and has been shown to be effective in reducing inflammation and pain. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause liver damage in some animal studies.
Zukünftige Richtungen
There are several future directions for research on 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate the mechanisms underlying its anti-cancer effects and to determine its efficacy in animal models of cancer. Another area of interest is its potential use in the treatment of chronic pain, such as neuropathic pain. Further studies are needed to investigate its efficacy in animal models of chronic pain and to determine its safety and tolerability in humans.
Synthesemethoden
The synthesis of 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid involves the reaction of 1-methylcyclohexanol with 2-bromo-4'-fluorobenzophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 2-carboxyphenylacetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid has been investigated for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-(1-methylcyclohexyl)oxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(9-5-2-6-10-15)19-14(18)12-8-4-3-7-11(12)13(16)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONWOZUQGIDGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)OC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclohexoxy)carbonylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)

